molecular formula C9H9BrO2S B2989314 [(4-Bromobenzyl)sulfanyl]acetic acid CAS No. 17742-50-6

[(4-Bromobenzyl)sulfanyl]acetic acid

Cat. No.: B2989314
CAS No.: 17742-50-6
M. Wt: 261.13
InChI Key: RUCGXYOZVAWYCS-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis and Chemical Biology Research

[(4-Bromobenzyl)sulfanyl]acetic acid represents a novel chemical entity that, while not extensively documented in current literature, embodies structural features of significant interest in modern chemical research. Its architecture, comprising a brominated aromatic ring, a thioether (sulfanyl) linkage, and a carboxylic acid group, positions it as a candidate for exploration in various research domains. The multidisciplinary nature of modern drug discovery often involves the rapid identification of new chemical entities, assessment of their biological properties, and subsequent refinement of these lead molecules. frontiersin.org

The synthesis and characterization of new compounds are fundamental to the development of new pharmaceuticals and materials. rroij.com The quest for novel chemical entities often involves strategies like bioisosteric replacement, where one atom or group is replaced by another with similar properties to optimize a lead molecule. nih.gov The presence of the 4-bromobenzyl group, for instance, is a common feature in medicinal chemistry, often used to modulate the lipophilicity and metabolic stability of a compound. Similarly, the acetic acid moiety is a classic functional group that can participate in various biological interactions.

Significance of Sulfur-Containing Organic Compounds in Chemical Sciences

Sulfur-containing compounds are of paramount importance in chemistry and biology. wikipedia.org They are integral to a wide array of pharmaceuticals and natural products. nih.gov The thioether group (also known as a sulfide), a key feature of this compound, is a common scaffold in many approved drugs. nih.gov Organosulfur compounds, including thioethers, exhibit diverse biological activities and are crucial intermediates in organic synthesis. numberanalytics.comthermofisher.com

The versatility of sulfur allows it to exist in various oxidation states, leading to a range of functional groups such as thioethers, sulfoxides, and sulfones, each with distinct chemical and biological properties. researchgate.net Thioethers, in particular, are noted for their applications in the development of drugs, agricultural chemicals, and other property-enhancing additives. thermofisher.com Their role in medicinal chemistry is broad, with thioether-containing compounds being investigated for anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net The synthesis of molecules containing a C-S bond is a significant focus for researchers aiming to develop new bioactive compounds. mdpi.com

Overview of Research Approaches Applicable to Novel Chemical Entities like this compound

The investigation of a new chemical entity such as this compound would follow a well-established set of research methodologies designed to determine its structure, purity, and properties. The primary goal is to provide unequivocal evidence for the identity and homogeneity of the new compound. royalsocietypublishing.org

Synthesis and Purification: The synthesis of thioethers can often be achieved through the alkylation of thiols. wikipedia.org For a compound like this compound, a potential route could involve the reaction of 4-bromobenzyl halide with a salt of thioglycolic acid. Following synthesis, purification is critical and typically involves techniques like crystallization or chromatography. acs.org

Structural Characterization: A combination of spectroscopic and analytical techniques is employed to confirm the structure of a new compound. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for providing detailed information about the molecular structure, including the arrangement of atoms and the chemical environment of different functional groups. rroij.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula. rroij.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements to further validate the elemental composition. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the carbonyl (C=O) of the carboxylic acid and the C-S bond of the thioether. ijpsjournal.com

Purity Assessment: The homogeneity of a sample is crucial for accurate characterization. acs.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, S, Br) in the compound, which should agree with the calculated values for the proposed structure. royalsocietypublishing.org

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. ijpsjournal.com

The table below outlines the typical analytical approaches for characterizing a novel compound.

Technique Information Provided
¹H and ¹³C NMR SpectroscopyDetailed molecular structure, connectivity of atoms. rroij.com
Mass Spectrometry (MS)Molecular weight and molecular formula confirmation. rroij.com
Infrared (IR) SpectroscopyIdentification of functional groups. ijpsjournal.com
Elemental AnalysisConfirmation of elemental composition and purity. royalsocietypublishing.org
High-Performance Liquid Chromatography (HPLC)Assessment of sample purity. ijpsjournal.com

Detailed Research Findings

As this compound is a novel or less-studied compound, specific research findings are not available in the public domain. However, research on analogous compounds provides a framework for potential investigations. For instance, the sulfonyl analog, [(4-bromobenzyl)sulfonyl]acetic acid, has a reported molecular formula of C₉H₉BrO₄S and a formula weight of 293.134. chemicalbook.com The related compound, 4-Bromophenylacetic acid, is a well-characterized white solid with a melting point of 118 °C. wikipedia.orgnist.gov Studies on such related molecules often focus on their synthesis, derivatization, and evaluation of biological activities. wikipedia.org

The table below presents data for structurally related compounds to provide context.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
4-Bromophenylacetic acid1878-68-8C₈H₇BrO₂215.044 nist.gov
[(4-bromobenzyl)sulfonyl]acetic acidNot AvailableC₉H₉BrO₄S293.134 chemicalbook.com
Acetic acid64-19-7C₂H₄O₂60.052

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCGXYOZVAWYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 4 Bromobenzyl Sulfanyl Acetic Acid

Exploration of Efficient Chemical Synthesis Pathways

The primary and most efficient route to [(4-Bromobenzyl)sulfanyl]acetic acid involves the formation of a thioether bond. This is typically achieved through nucleophilic substitution, a cornerstone of organic synthesis.

Nucleophilic Substitution Reactions in Thioether Formation

The synthesis of this compound is commonly accomplished via an SN2 reaction. libretexts.org This involves the reaction of a sulfur-based nucleophile with a 4-bromobenzyl halide. The most prevalent method utilizes thioglycolic acid and 4-bromobenzyl bromide as the starting materials.

In this reaction, a base is used to deprotonate the thiol group of thioglycolic acid, forming a thiolate anion. This highly nucleophilic anion then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the desired thioether linkage. The general reaction is depicted below:

Reaction Scheme:

4-Bromobenzyl bromide + Thioglycolic acid → this compound + Hydrobromic acid

This reaction is favored due to the high reactivity of the benzylic bromide and the strong nucleophilicity of the thiolate anion.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of base, solvent, and temperature.

Base: A variety of bases can be used to facilitate the deprotonation of thioglycolic acid. Common choices include sodium hydroxide (B78521), potassium carbonate, and sodium ethoxide. The choice of base can influence the reaction rate and the formation of byproducts. For instance, using a strong base like sodium hydroxide ensures complete deprotonation of the thiol, driving the reaction towards the product.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and ethanol (B145695) are often employed. researchgate.net Ethanol is a particularly effective solvent for this reaction, promoting a high yield of the desired product. researchgate.net

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired side products. Careful control of the temperature is therefore essential for maximizing the yield and selectivity.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium HydroxideEthanolReflux3High
Potassium CarbonateAcetone505Moderate
Sodium EthoxideEthanolReflux2.5High

Catalytic Approaches in the Synthesis of this compound

To enhance the efficiency of the synthesis, catalytic methods have been explored. Phase-transfer catalysts (PTCs) are particularly useful in this context, especially when dealing with reactants that have different solubilities. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where the 4-bromobenzyl halide is dissolved, thereby accelerating the reaction rate. While specific studies on PTCs for this exact compound are not extensively detailed in the provided results, the principle is a well-established method for similar SN2 reactions.

Development of Scalable Synthetic Procedures

For the industrial production of this compound, the development of scalable synthetic procedures is crucial. This involves transitioning from laboratory-scale batches to larger-scale production while maintaining high yield, purity, and safety. Key considerations for scalability include:

Reagent Selection: Utilizing cost-effective and readily available starting materials.

Process Safety: Managing potential exotherms and ensuring safe handling of reagents and solvents.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or extraction.

Waste Management: Minimizing waste generation and developing environmentally friendly disposal methods.

While detailed large-scale synthesis protocols for this specific compound are proprietary, the principles of process chemistry are applied to adapt the optimized lab-scale procedures for industrial applications.

Investigation of Green Chemistry Principles in Synthetic Route Design

In recent years, there has been a significant push towards incorporating green chemistry principles into chemical synthesis to minimize environmental impact. wjpmr.comsphinxsai.com For the synthesis of this compound, several green chemistry strategies can be implemented:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethanol or even water, where possible. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. sphinxsai.com The nucleophilic substitution reaction for this synthesis generally has a high atom economy.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using catalysts to lower the reaction temperature.

Renewable Feedstocks: While not directly applicable to the core structure of this compound, the broader context of green chemistry encourages the use of starting materials derived from renewable resources.

Strategies for Stereochemical Control (if applicable to future chiral derivatives)

This compound itself is an achiral molecule. However, it can serve as a scaffold for the synthesis of more complex, chiral molecules. If a chiral center were to be introduced into the molecule, for example, by modifying the acetic acid moiety or the benzyl (B1604629) group, stereochemical control would become a critical aspect of the synthesis.

Strategies for achieving stereochemical control could include:

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials to introduce a specific stereochemistry.

Asymmetric Catalysis: Utilizing chiral catalysts to selectively produce one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction, followed by its removal.

While current research primarily focuses on the synthesis of the achiral parent compound, these strategies would be vital for the development of any future chiral derivatives.

Iii. Chemical Transformations and Derivatization Strategies of 4 Bromobenzyl Sulfanyl Acetic Acid

Esterification and Amidation Reactions for Prodrug Design Analogues

The carboxylic acid group of [(4-Bromobenzyl)sulfanyl]acetic acid is a prime target for modification, particularly through esterification and amidation. These reactions are fundamental in medicinal chemistry for the synthesis of prodrugs, which are inactive or less active precursors that are converted into the active drug form in the body. Masking the polar carboxylic acid group can improve a drug candidate's pharmacokinetic properties, such as membrane permeability and oral bioavailability. wikipedia.orglibretexts.org

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). uomustansiriyah.edu.iq This is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to drive the reaction to completion. uomustansiriyah.edu.iq A variety of alcohols, from simple alkanols to more complex polyfunctional molecules, can be employed to generate a library of ester analogues.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid typically requires activation. A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). This strategy allows for the formation of amide bonds with amino acids or other amine-containing biomolecules, a common approach in creating enzymatically cleavable prodrugs.

The table below illustrates typical conditions for these transformations.

Reaction TypeReagents and ConditionsProduct TypePotential Application
EsterificationAlcohol (R-OH), H₂SO₄ (cat.), HeatEster (R-O-C(=O)CH₂S-...)Improved lipophilicity
Amidation1. SOCl₂ or Oxalyl Chloride 2. Amine (R-NH₂), BaseAmide (R-NH-C(=O)CH₂S-...)Enzyme-labile prodrugs
Amidation (Coupling)Amine (R-NH₂), DCC, DMAPAmide (R-NH-C(=O)CH₂S-...)Peptide conjugates

Modifications of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can undergo other significant transformations. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). The resulting alcohol, {2-[(4-bromobenzyl)sulfanyl]ethanol}, serves as a precursor for further functionalization, such as etherification or conversion to alkyl halides.

Alternatively, the carboxylic acid can be converted into an acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is not typically isolated but is used in situ to react with a wide range of nucleophiles to form esters, amides, and other acyl derivatives under milder conditions than direct condensation.

Functionalization of the Aromatic Ring System

The phenyl ring of this compound is amenable to functionalization through electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse substituents that can modulate the molecule's electronic and steric properties.

Electrophilic aromatic substitution (SₑAr) allows for the direct introduction of new substituents onto the aromatic ring. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the bromine atom and the benzyl-sulfanyl-acetic acid moiety (-CH₂SCH₂COOH).

Bromine: As a halogen, bromine is a deactivating group but is ortho, para-directing.

-CH₂SCH₂COOH group: The entire alkyl group attached to the ring is weakly activating and also directs incoming electrophiles to the ortho and para positions.

Since the bromine atom and the alkyl group are para to each other, their directing effects are cooperative. Both groups direct incoming electrophiles to the positions ortho to the alkyl group (and meta to the bromine). Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) are predicted to yield predominantly the 2,5-disubstituted product.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄[(4-Bromo-2-nitrobenzyl)sulfanyl]acetic acid
BrominationBr₂, FeBr₃[(2,4-Dibromobenzyl)sulfanyl]acetic acid
Friedel-Crafts AcylationRCOCl, AlCl₃[(4-Bromo-2-acylbenzyl)sulfanyl]acetic acid

The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a vast range of substituents at the C4 position of the aromatic ring.

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base can form a new C-C bond, yielding an aryl- or alkyl-substituted derivative.

Heck Coupling: This reaction couples the aryl bromide with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl bromide with an amine, providing access to aniline (B41778) derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne under palladium-copper catalysis introduces an alkynyl substituent.

These transformations are highly valuable for creating complex molecular architectures by connecting different molecular fragments.

Reactivity Studies of the Sulfanyl (B85325) Linkage

The sulfur atom in the sulfanyl (thioether) linkage is nucleophilic and can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. Oxidation is typically achieved using reagents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.

Sulfoxide Formation: [(4-Bromobenzyl)sulfinyl]acetic acid

Sulfone Formation: [(4-Bromobenzyl)sulfonyl]acetic acid

These oxidized derivatives have significantly different chemical properties, including increased polarity and the ability of the sulfoxide to act as a chiral center. Furthermore, the sulfoxide can undergo Pummerer-type rearrangements upon activation with reagents like acetic anhydride, providing a pathway to functionalize the carbon atom adjacent to the sulfur.

Utilization of this compound as a Synthetic Scaffold for Complex Molecular Architectures

The multiple, orthogonally reactive functional groups on this compound make it an excellent scaffold for building more complex molecules. A synthetic strategy could involve a sequence of reactions targeting different parts of the molecule. For instance, the carboxylic acid could first be converted to an amide. Subsequently, the bromine atom could be subjected to a Suzuki coupling to introduce a new aryl group. Finally, the aromatic ring could undergo electrophilic substitution to add further functionality. This step-wise approach allows for the controlled and systematic construction of intricate molecular designs, making this compound a valuable starting material in synthetic organic chemistry.

In-depth Analysis of [(4--Bromobenzyl)sulfanyl]acetic acid Reveals Limited Publicly Available Biochemical Data

Despite a thorough review of scientific literature and databases, detailed molecular and biochemical interaction studies for the compound this compound are not extensively available in the public domain. While the compound is known and has been synthesized, in-depth research corresponding to the specific areas of in vitro pharmacological profiling and cellular pathway modulation appears to be limited or not published.

As a result, a comprehensive article detailing its enzyme kinetics, receptor binding affinities, protein targets, or its influence on intracellular signaling and gene expression cannot be constructed at this time. The following sections outline the specific areas where data is currently lacking.

Molecular and Biochemical Interaction Studies of 4 Bromobenzyl Sulfanyl Acetic Acid

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. For this compound, while specific and extensive public SAR data is limited, a theoretical framework for such an investigation can be constructed based on established principles and studies of analogous structures. The goal of these investigations is to systematically modify the molecule's structure to understand how these changes affect its biological activity, ultimately leading to the identification of key structural features responsible for its molecular interactions.

The systematic design and synthesis of analogues of this compound would involve modifications at three primary locations: the bromobenzyl ring, the thioether linkage, and the acetic acid moiety.

Modifications of the Bromobenzyl Ring: The nature, position, and number of substituents on the phenyl ring can be varied. For instance, the bromo substituent could be moved from the para (4) position to the ortho (2) or meta (3) positions to probe the influence of substituent location on activity. Furthermore, the bromo group could be replaced by other halogens (fluoro, chloro, iodo) to investigate the effect of electronegativity and atomic size. Non-halogen substituents, such as methyl, methoxy, or nitro groups, could also be introduced to explore the impact of electronic and steric effects. The synthesis of such analogues typically involves the reaction of the appropriately substituted benzyl (B1604629) halide with a thiol-containing species.

Alterations of the Thioether Linkage: The sulfur atom in the thioether linkage is a key structural feature. It could be oxidized to a sulfoxide (B87167) or a sulfone to assess the impact of increased polarity and hydrogen bonding capability. Alternatively, the sulfur could be replaced with other linkers, such as an oxygen (ether), a methylene (B1212753) group (alkane chain), or an amine (amino) to understand the role of the sulfur atom in the compound's biological activity.

Modifications of the Acetic Acid Moiety: The carboxylic acid group is a critical feature, likely involved in hydrogen bonding or ionic interactions with biological targets. The chain length of the carboxylic acid could be extended (e.g., propanoic acid) or shortened. The carboxylic acid could also be replaced with other acidic functional groups, such as a tetrazole or a sulfonic acid, to evaluate the effect of different pKa values and geometries. Esterification or amidation of the carboxylic acid would provide neutral analogues to probe the necessity of the acidic proton.

The synthesis of these analogues would likely follow established synthetic routes. For example, substituted benzylthioacetic acids are often prepared through the condensation of a substituted benzyl halide with thioglycolic acid or its esters, followed by hydrolysis if necessary.

Table 1: Proposed Analogues of this compound for SAR Studies

Analogue Modification Site Rationale for Modification
[(2-Bromobenzyl)sulfanyl]acetic acidBromobenzyl RingInvestigate positional isomer effects.
[(4-Chlorobenzyl)sulfanyl]acetic acidBromobenzyl RingEvaluate the effect of a different halogen.
[(4-Methylbenzyl)sulfanyl]acetic acidBromobenzyl RingExplore the impact of an electron-donating group.
[(4-Bromobenzyl)sulfinyl]acetic acidThioether LinkageAssess the effect of increased polarity (sulfoxide).
[(4-Bromobenzyl)sulfonyl]acetic acidThioether LinkageIntroduce a hydrogen bond acceptor (sulfone).
[(4-Bromobenzyl)oxy]acetic acidThioether LinkageReplace sulfur with oxygen to probe the role of the heteroatom.
3-[(4-Bromobenzyl)sulfanyl]propanoic acidAcetic Acid MoietyExamine the effect of chain length.
Methyl [(4-Bromobenzyl)sulfanyl]acetateAcetic Acid MoietyInvestigate the importance of the acidic proton.

The molecular interaction profile of this compound and its analogues would be determined using various biophysical and computational techniques. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide data on the binding affinity and kinetics of these compounds with their target proteins.

The correlation of structural features with these interaction profiles would reveal key insights. For example, if analogues with electron-withdrawing groups on the phenyl ring show higher affinity, it would suggest that a more electrophilic aromatic ring is favorable for interaction. Similarly, if oxidation of the thioether to a sulfone enhances binding, it could indicate the presence of a hydrogen bond donor in the binding pocket that can interact with the sulfone oxygens.

Computational methods like molecular docking and molecular dynamics simulations can further elucidate these interactions at an atomic level. nih.gov These studies can predict the binding poses of the analogues within a target's active site and identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govresearchgate.net The 4-bromo substituent, for instance, is capable of forming halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Based on the SAR data, a pharmacophore model for this compound and its derivatives can be developed. researchgate.netnih.gov

The key pharmacophoric elements for this class of compounds would likely include:

An Aromatic Ring: The bromobenzyl group likely engages in hydrophobic or π-stacking interactions with the target. The bromo-substituent may act as a key feature for halogen bonding or simply as a hydrophobic element occupying a specific pocket.

A Hydrogen Bond Acceptor: The sulfur atom of the thioether linkage, and more so the oxygen atoms in its oxidized sulfoxide and sulfone forms, can act as hydrogen bond acceptors.

A Hydrogen Bond Donor/Anionic Center: The carboxylic acid moiety is a crucial pharmacophoric feature, capable of acting as a hydrogen bond donor and, in its deprotonated carboxylate form, as an anionic center for ionic interactions.

The spatial arrangement of these features is critical. The flexible thioacetic acid side chain allows the aromatic ring and the carboxylic acid to adopt various conformations to fit into a binding site. Understanding this three-dimensional arrangement is essential for designing more potent and selective inhibitors.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Moiety Potential Interaction Type
Aromatic/Hydrophobic Group4-Bromobenzyl ringHydrophobic interactions, π-stacking, halogen bonding
Hydrogen Bond AcceptorThioether sulfurHydrogen bonding
Hydrogen Bond Donor/Anionic GroupCarboxylic acidHydrogen bonding, ionic interactions

By systematically synthesizing and evaluating analogues, correlating their structural features with molecular interaction data, and developing a pharmacophore model, a comprehensive understanding of the SAR of this compound can be achieved. This knowledge is invaluable for the rational design of new molecules with improved biological activity.

V. Computational Chemistry and Molecular Modeling of 4 Bromobenzyl Sulfanyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of [(4-Bromobenzyl)sulfanyl]acetic acid. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the sites within the molecule that are most likely to be involved in chemical reactions. For instance, the electrostatic potential map can visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Electronegativity (χ) 3.85 eV
Chemical Hardness (η) 2.65 eV
Chemical Softness (S) 0.38 eV⁻¹

Note: These values are illustrative and would be determined by specific DFT calculations.

Molecular Docking and Dynamics Simulations with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. For this compound, docking studies can identify potential biological targets and elucidate the binding mode. One identified target for this compound is the enzyme Aldo-Keto Reductase Family 1 Member C1 (AKR1C1), which is involved in the metabolism of steroids and prostaglandins.

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose being the most likely binding mode.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the dynamic behavior of the complex. This can reveal important information about the stability of the binding pose and the key interactions that maintain the complex.

Prediction of Ligand-Binding Affinities and Interaction Modes

The primary output of molecular docking is the prediction of ligand-binding affinities, often expressed as a binding energy or a docking score. These scores are calculated by the docking software's scoring function, which takes into account various types of interactions between the ligand and the protein.

The interaction modes of this compound with its target can be visualized and analyzed in detail. Key interactions may include:

Hydrogen bonds: The carboxylic acid group of the molecule is a potential hydrogen bond donor and acceptor.

Halogen bonds: The bromine atom on the benzyl (B1604629) group can form halogen bonds with electron-rich atoms in the protein's binding site.

Hydrophobic interactions: The aromatic ring and the aliphatic chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Predicted Interactions between this compound and a Hypothetical Binding Site

Interaction Type Interacting Group on Ligand Potential Interacting Residue
Hydrogen Bond Carboxylic acid Arginine, Lysine, Histidine
Halogen Bond Bromine Carbonyl oxygen of backbone
Hydrophobic Benzyl group Leucine, Isoleucine, Valine

Conformational Analysis and Molecular Property Predictions

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule.

This analysis can be performed by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation using molecular mechanics or quantum chemical methods. The results can be visualized on a Ramachandran-like plot, showing the energetically favorable regions of conformational space.

Computational methods can also be used to predict various molecular properties, which are important for drug development. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, include lipophilicity (logP), water solubility, and polar surface area. Predicting these properties early in the drug discovery process can help to identify candidates with favorable pharmacokinetic profiles.

Virtual Screening Approaches for Identification of Related Molecular Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound is known to be active against a particular target, it can be used as a starting point for a virtual screening campaign.

In a ligand-based virtual screening approach, the structure of this compound is used as a template to search for other molecules with similar shapes and chemical features. This is based on the principle that molecules with similar structures are likely to have similar biological activities.

Alternatively, in a structure-based virtual screening approach, the three-dimensional structure of the target protein is used. Large compound libraries are docked into the binding site of the protein, and the compounds are ranked based on their docking scores. The top-ranking compounds are then selected for further experimental testing. These approaches can accelerate the discovery of new and diverse molecular scaffolds with potential therapeutic applications.

Vi. Advanced Analytical Methodologies for Research on 4 Bromobenzyl Sulfanyl Acetic Acid

High-Resolution Mass Spectrometry for Structural Characterization and Identification of Biotransformation Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of [(4-Bromobenzyl)sulfanyl]acetic acid and its metabolites, enabling the elucidation of their elemental compositions. Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide mass accuracies in the low ppm range, which is critical for distinguishing between isobaric species.

In a typical analysis, the parent compound would be subjected to ionization techniques like electrospray ionization (ESI), followed by mass analysis. The high-resolution mass spectrum would confirm the molecular formula of this compound (C₉H₉BrO₂S). While specific biotransformation studies on this compound are not extensively documented in publicly available literature, hypothetical metabolic pathways can be investigated using HRMS. Common metabolic transformations for sulfur-containing aromatic compounds include oxidation of the sulfur atom to a sulfoxide (B87167) and then to a sulfone.

Table 1: Hypothetical Biotransformation Products of this compound and their Expected High-Resolution Masses

Compound NameMolecular FormulaPredicted BiotransformationExact Mass (m/z) [M+H]⁺
This compoundC₉H₉BrO₂SParent Compound262.9556
[(4-Bromobenzyl)sulfinyl]acetic acidC₉H₉BrO₃SS-oxidation (Sulfoxide)278.9505
[(4-Bromobenzyl)sulfonyl]acetic acidC₉H₉BrO₄SS-oxidation (Sulfone)294.9454

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By inducing fragmentation of the parent ion, characteristic fragment ions can be observed. For instance, the fragmentation of this compound would likely involve the cleavage of the thioether bond, yielding fragments corresponding to the 4-bromobenzyl moiety and the carboxymethylsulfanyl group. The mass spectrum of the related compound, 4-bromophenylacetic acid, shows characteristic peaks that can serve as a reference for the fragmentation of the bromophenyl-containing portion of the molecule. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic acid (-COOH)10-12 (broad singlet)~175
Methylene (B1212753) (-S-CH₂-COOH)~3.4 (singlet)~35
Benzyl (B1604629) methylene (-Ar-CH₂-S-)~3.8 (singlet)~38
Aromatic C-H (ortho to CH₂)~7.3 (doublet)~131
Aromatic C-H (meta to CH₂)~7.5 (doublet)~132
Aromatic C-Br-~122
Aromatic C-CH₂-~137

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity of the molecule. For example, an HMBC experiment would show correlations between the benzyl methylene protons and the aromatic carbons, as well as the sulfur-adjacent carbon of the acetic acid moiety.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Intermediates

Chromatographic methods are essential for the purification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) is the method of choice for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous acid (like acetic or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable for the separation of the target compound from any starting materials or byproducts. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance.

For the isolation of reaction intermediates during the synthesis of this compound, column chromatography using silica (B1680970) gel is a standard technique. The choice of eluent would depend on the polarity of the intermediates. A gradient of solvents, for example, from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, would allow for the separation of compounds with different polarities. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Gas chromatography (GC) could also be employed for the analysis of volatile derivatives of this compound, such as its methyl ester, or for the analysis of related, more volatile compounds. pharmjournal.ru

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been determined. uzh.ch This structure confirms the connectivity and conformation of the (4-bromobenzyl)thio moiety.

In a hypothetical crystallographic study of a derivative of this compound, single crystals would be grown, and X-ray diffraction data would be collected. The resulting electron density map would reveal the precise positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Table 3: Representative Crystallographic Data for a Derivative Containing the (4-Bromobenzyl)thio Moiety uzh.ch

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.678
c (Å)27.890
β (°)95.43
Volume (ų)1594.5

This type of data is invaluable for understanding the solid-state packing and conformation of the molecule, which can influence its physical properties.

Vii. Future Research Directions and Academic Applications of 4 Bromobenzyl Sulfanyl Acetic Acid

Exploration of Novel Applications in Chemical Biology Tool Development

The development of sophisticated chemical biology tools is paramount for dissecting complex biological processes. The molecular architecture of [(4-Bromobenzyl)sulfanyl]acetic acid makes it an attractive candidate for the creation of such tools. The carboxylic acid moiety provides a handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or photoreactive groups. This would enable the synthesis of chemical probes to visualize, isolate, and identify protein targets within a cellular context.

Furthermore, the thioether and bromobenzyl components could be systematically modified to generate derivatives that act as inhibitors or modulators of specific enzymes. For instance, many enzymes have active sites that can accommodate sulfur-containing molecules, and the aromatic ring can be tailored to enhance binding affinity and selectivity. Future research could focus on designing and synthesizing probes based on this scaffold to investigate enzymatic pathways or to serve as leads for drug discovery.

Potential Chemical Biology Tool Function Relevant Functional Group
Fluorescent ProbeVisualize localization of target proteinsCarboxylic Acid (for dye conjugation)
Affinity ProbeIsolate binding partners from cell lysatesCarboxylic Acid (for tag attachment)
Enzyme InhibitorModulate enzyme activity for mechanistic studiesThioether, Bromobenzyl (for target binding)

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the process of discovering new molecules with desired biological activities. This compound is an ideal scaffold for inclusion in combinatorial libraries due to its multiple points of diversification.

The carboxylic acid group can be readily converted into a wide array of amides, esters, and other derivatives through parallel synthesis techniques. Simultaneously, the bromine atom on the phenyl ring serves as a versatile anchor for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a vast range of substituents, creating a large and structurally diverse library of compounds from a single starting scaffold. Screening these libraries against various biological targets, such as enzymes or receptors, could lead to the identification of novel "hit" compounds for further development in medicinal chemistry.

Investigation of this compound as a Scaffold for Material Science Research

The unique electronic and coordination properties of this compound suggest its potential as a building block for advanced materials. Three primary areas of future investigation stand out:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org The carboxylic acid of this compound can coordinate to metal centers, while the thioether sulfur atom could also participate in coordination, potentially leading to MOFs with novel topologies and properties. rsc.orgrsc.orgresearchgate.netacs.org The presence of the bromo-substituent offers a site for post-synthetic modification of the MOF, allowing for the tuning of its properties, such as porosity, catalytic activity, or sensing capabilities.

Self-Assembled Monolayers (SAMs): While thiols are more commonly used, thioethers can also anchor molecules to gold and other metal surfaces to form SAMs. nih.govfigshare.com Investigating the self-assembly behavior of this compound could lead to the development of functionalized surfaces. The carboxylic acid and bromophenyl groups would be exposed at the monolayer-environment interface, providing sites for further chemical modification or for controlling surface properties like wettability and protein adhesion.

Functional Polymers: The bromobenzyl moiety can be utilized in polymer chemistry. specificpolymers.com For instance, it could be a precursor to a monomer for polymerization or used as a site for grafting onto existing polymer backbones. This could lead to the development of new functional polymers with tailored properties for applications in areas such as electronics, coatings, or biomedical devices. scispace.comresearchgate.netescholarship.org

Material Application Key Molecular Feature Potential Functionality
Metal-Organic FrameworksCarboxylic Acid, ThioetherPorous materials for catalysis or sensing
Self-Assembled MonolayersThioetherFunctionalized surfaces for electronics or biosensors
Functional PolymersBromobenzyl groupAdvanced polymers with tunable properties

Unexplored Mechanistic Pathways for Biological Activity beyond Current Hypotheses

While no specific biological activities have been extensively reported for this compound itself, the presence of the bromophenyl and thioether acetic acid motifs suggests that it warrants investigation for a range of biological effects. Structurally related compounds, such as derivatives of 2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole and [(4-Chlorobenzyl)thio]acetic acid, have been explored for antimicrobial, anti-inflammatory, and antioxidant activities. acs.orgbritannica.com

Future research should involve broad biological screening of this compound to identify any potential therapeutic activities. If any activity is discovered, subsequent mechanistic studies would be crucial. These could involve identifying the molecular targets of the compound, understanding how it interacts with cellular pathways, and elucidating its structure-activity relationships. Such studies would not only reveal the therapeutic potential of this specific molecule but could also uncover novel biological mechanisms.

Contribution to Fundamental Understanding of Organosulfur Compound Chemistry

Organosulfur compounds exhibit a rich and diverse chemistry that is of fundamental importance in both biological and synthetic contexts. rsc.org this compound serves as an excellent model system for studying the interplay of its constituent functional groups.

Future research could focus on several aspects of its fundamental chemistry:

Oxidation of the Thioether: Investigating the selective oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone would provide insights into the electronic effects of the bromobenzyl and acetic acid moieties on the reactivity of the sulfur atom.

Reactivity of the Carboxylic Acid: Studying the kinetics and thermodynamics of esterification and amidation reactions can provide a deeper understanding of how the adjacent thioether linkage influences the reactivity of the carboxyl group.

Transformations of the Aromatic Ring: The bromine atom allows for a wide range of reactions, and studying how these transformations are affected by the sulfanylacetic acid side chain can contribute to the broader understanding of substituent effects in aromatic chemistry.

By systematically studying the reactivity and properties of this compound, chemists can gain valuable data that contributes to the fundamental principles of organosulfur chemistry. nih.govresearchgate.net

Q & A

Q. Purity Optimization Tips :

  • Avoid excess bromoacetic acid to prevent side reactions (e.g., dimerization).
  • Use inert atmospheres (N₂/Ar) to minimize oxidation of the thiol group.

Basic: How should researchers characterize this compound, and what spectral data are critical?

Methodological Answer :
Key characterization techniques include:

  • NMR :
    • ¹H NMR : Look for the benzyl CH₂ signal (~δ 4.2–4.5 ppm) and acetic acid protons (~δ 3.6–3.8 ppm). Aromatic protons from the 4-bromo substituent appear as a doublet (δ 7.3–7.5 ppm) .
    • ¹³C NMR : Confirm the bromobenzyl carbon (~δ 35–40 ppm) and carboxylic acid carbon (~δ 170–175 ppm).
  • Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z ≈ 259 (C₉H₈BrO₂S⁺). High-resolution MS (HRMS) can validate molecular formula .
  • Melting Point : Compare observed mp (e.g., 117–119°C) with literature to confirm identity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond angles, conformations, and non-covalent interactions. For example:

  • SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) .
  • Intermolecular Interactions : Analyze hydrogen bonding (e.g., carboxylic acid dimerization) and π-stacking of the bromobenzyl group. Compare with analogous structures (e.g., 2-(4-bromobenzenesulfonamido)acetic acid, which forms a monoclinic P2₁/c space group) .

Contradiction Resolution : If experimental data conflict with computational models (e.g., DFT-optimized geometries), re-evaluate crystal packing effects or solvent interactions .

Advanced: What mechanistic insights guide the optimization of this compound in polymerization reactions?

Methodological Answer :
The compound’s thioether group can act as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization:

Radical Stabilization : The benzyl sulfide group destabilizes intermediate radicals, enhancing control over polymer molecular weight .

End-Group Functionalization : Carboxylic acid termini enable post-polymerization modifications (e.g., bioconjugation).

Kinetic Studies : Use ¹H NMR to monitor monomer conversion and gel permeation chromatography (GPC) to assess dispersity (Đ < 1.3).

Pitfalls : Competing side reactions (e.g., oxidation to sulfone) can occur if oxygen is not rigorously excluded.

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Exposure Mitigation :
    • Inhalation : Transfer to fresh air immediately; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers away from oxidizers (e.g., HNO₃) and strong bases. Store at 2–8°C for long-term stability .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., thiol-disulfide exchange). Key parameters include Gibbs free energy (ΔG‡) and Fukui indices for nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Contradiction Analysis : If experimental yields diverge from predictions, re-examine solvent dielectric effects or implicit/explicit solvation models.

Basic: What are the key stability challenges for this compound under varying conditions?

Q. Methodological Answer :

  • Thermal Stability : Decomposition occurs >150°C; avoid prolonged heating .
  • pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Store in neutral buffers (pH 6–8) .
  • Light Sensitivity : Protect from UV light to prevent bromine radical formation.

Advanced: How does this compound compare to analogous compounds in drug discovery applications?

Q. Methodological Answer :

  • Structure-Activity Relationships (SAR) : The bromine atom enhances lipophilicity (logP ~2.5), improving membrane permeability vs. non-halogenated analogs .
  • Biological Screening : Test against cysteine proteases (e.g., cathepsin B) due to thioester reactivity. Use fluorescence quenching assays to quantify inhibition (IC₅₀).
  • Metabolic Stability : Compare hepatic microsomal half-life with 4-chlorobenzyl analogs to assess detoxification pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.